molecular formula C22H20N2O3S B3830302 2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide

2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide

Cat. No.: B3830302
M. Wt: 392.5 g/mol
InChI Key: MTAFNSGESUFGFI-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by its cyclopropane ring and sulfonamide group

Preparation Methods

The synthesis of 2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Sulfonamide Formation:

    Coupling Reactions: The final step involves coupling the cyclopropane and sulfonamide intermediates under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using scalable and environmentally friendly processes.

Chemical Reactions Analysis

2,2-Diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine, using reagents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2-Diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and affecting processes such as pH regulation and ion transport. The pathways involved include inhibition of enzyme activity and modulation of cellular signaling.

Comparison with Similar Compounds

Similar compounds to 2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide include:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.

Properties

IUPAC Name

2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c23-28(26,27)19-13-11-18(12-14-19)24-21(25)20-15-22(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,24,25)(H2,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAFNSGESUFGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide
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2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide
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2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide
Reactant of Route 4
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2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide
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2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide
Reactant of Route 6
2,2-diphenyl-N-(4-sulfamoylphenyl)cyclopropane-1-carboxamide

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